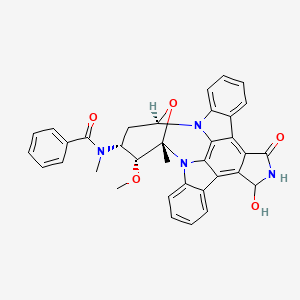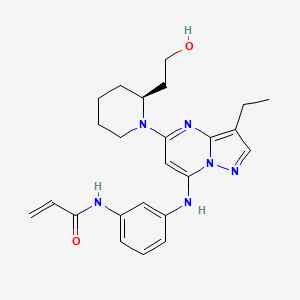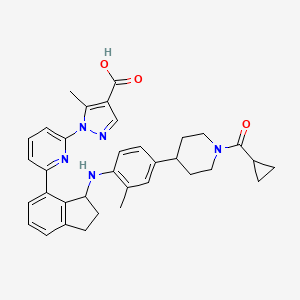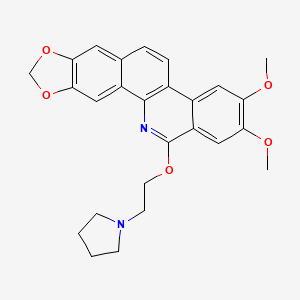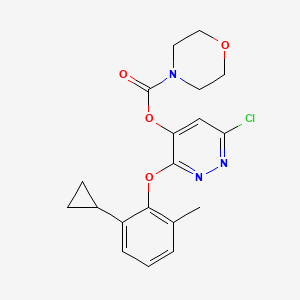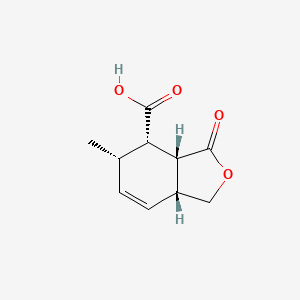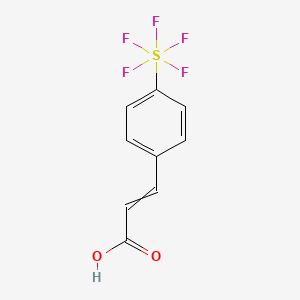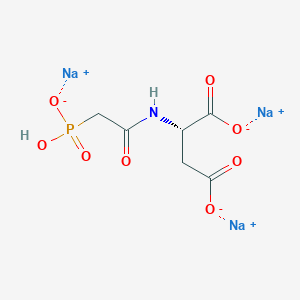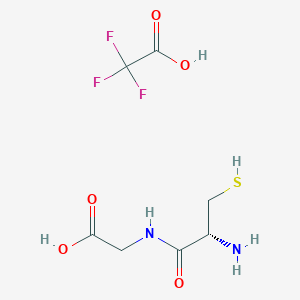
SOCE inhibitor 1
Übersicht
Beschreibung
SOCE inhibitor 1 is a useful research compound. Its molecular formula is C25H22F3N5O4 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
SOCE inhibitors, like SKF-96365, have shown potential as anti-cancer drugs. In colorectal cancer cells, SKF-96365 induces cell-cycle arrest and apoptosis while also triggering cytoprotective autophagy, which delays apoptosis. This is achieved through the inhibition of the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade (Zhao Jing et al., 2016). Similarly, SOCE inhibitors have been identified as having a role in melanoma progression, suggesting their potential as a treatment target for melanoma (M. Umemura et al., 2014).
Inhibitors in Drug Development
A variety of FDA-approved drugs have been identified as inhibitors of the SOCE pathway. These drugs, including leflunomide and teriflunomide, can significantly suppress SOCE at clinically relevant doses, offering a new mechanism for their therapeutic utility as immunosuppressants (S. Rahman & Taufiq Rahman, 2017).
Mechanistic Studies
Studies on the mechanism of SOCE inhibitors reveal complex actions on store-operated calcium entry pathways. For instance, 2-APB, a commonly used experimental tool, has been shown to activate and then inhibit SOCE, affecting cellular movements of endoplasmic reticulum Ca2+ sensor STIM1 and plasma membrane channels comprising Orai1, -2, and -3 subunits (Wayne I Dehaven et al., 2008).
Therapeutic Potential in Acute Pancreatitis
Research on the therapeutic potential of SOCE inhibitors in acute pancreatitis highlights the development of compounds like 34, a biphenyl triazole with nanomolar inhibitory activity and in vivo efficacy in a mouse model of acute pancreatitis. This highlights the potential of SOCE inhibitors in treating pathological conditions related to calcium homeostasis (Marta Serafini et al., 2020).
Inhibition of SOCE in Neurological Cells
Studies on the effect of SOCE inhibitors in cultured neurons and astrocytes demonstrate the inhibitory action of compounds like KB-R7943 on store-operated Ca(2+) entry, suggesting their potential impact in neurological research and therapies (N. Arakawa et al., 2000).
Protective Effects on Endothelial Progenitor Cells
Inhibition of SOCE can protect endothelial progenitor cells from H2O2-induced apoptosis, offering potential therapeutic strategies against vascular endothelial injury. This is achieved by reversing H2O2-induced apoptosis and ameliorating mitochondrial dysfunction caused by oxidative stress (Yanwei Wang et al., 2016).
Eigenschaften
IUPAC Name |
3-[1-[4-[4-pentan-2-yloxycarbonyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]triazol-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4/c1-3-5-15(2)37-24(36)20-13-29-33(22(20)25(26,27)28)19-10-8-18(9-11-19)32-14-21(30-31-32)16-6-4-7-17(12-16)23(34)35/h4,6-15H,3,5H2,1-2H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXAJYMOCWUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N3C=C(N=N3)C4=CC(=CC=C4)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
